molecular formula C8H10O3 B14625312 2-Cyclopenten-1-one, 5-(acetyloxy)-3-methyl- CAS No. 55444-07-0

2-Cyclopenten-1-one, 5-(acetyloxy)-3-methyl-

Cat. No.: B14625312
CAS No.: 55444-07-0
M. Wt: 154.16 g/mol
InChI Key: GMJJXIJTRHSHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopenten-1-one, 5-(acetyloxy)-3-methyl- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with an acetyloxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 5-(acetyloxy)-3-methyl- can be achieved through several methods. One common approach involves the elimination of α-bromo-cyclopentanone using lithium carbonate . Another method includes the Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters . Additionally, the acid-catalyzed dehydration of cyclopentanediols can afford cyclopentenone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 5-(acetyloxy)-3-methyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, conjugate addition reactions with organocopper nucleophiles can yield various substituted cyclopentenones .

Scientific Research Applications

2-Cyclopenten-1-one, 5-(acetyloxy)-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 5-(acetyloxy)-3-methyl- involves its interaction with molecular targets and pathways. As an electrophile, it can react with nucleophiles in biological systems, leading to various biochemical effects. The specific pathways and targets depend on the context of its use, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 5-(acetyloxy)-3-methyl- is unique due to its specific substitutions, which confer distinct chemical properties and reactivity. These unique features make it valuable in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

55444-07-0

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

(4-methyl-2-oxocyclopent-3-en-1-yl) acetate

InChI

InChI=1S/C8H10O3/c1-5-3-7(10)8(4-5)11-6(2)9/h3,8H,4H2,1-2H3

InChI Key

GMJJXIJTRHSHMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(C1)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.